molecular formula C14H17N B14354834 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole CAS No. 90897-91-9

4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole

Cat. No.: B14354834
CAS No.: 90897-91-9
M. Wt: 199.29 g/mol
InChI Key: VHGXFUUVSHRJSI-UHFFFAOYSA-N
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Description

4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a fused tricyclic system with two methyl groups at positions 4A and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4A-methyl-2,3,4,4A-tetrahydro-1H-carbazole with methylating agents can introduce the second methyl group at position 6 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4A,6-Dimethyl-2,3,4,4A-tetrahydro-1H-carbazole is unique due to the presence of two methyl groups at positions 4A and 6, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased stability or enhanced interaction with molecular targets.

Properties

CAS No.

90897-91-9

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

4a,6-dimethyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C14H17N/c1-10-6-7-12-11(9-10)14(2)8-4-3-5-13(14)15-12/h6-7,9H,3-5,8H2,1-2H3

InChI Key

VHGXFUUVSHRJSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C2(CCCC3)C

Origin of Product

United States

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